
2-Phenoxy-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone
カタログ番号 B2647718
CAS番号:
1251634-46-4
分子量: 287.359
InChIキー: WLJSEVDHGHLDMY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Phenoxy-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone” is a complex organic molecule. It contains a phenoxy group, a propargyl group, and a piperidine ring, which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The propargyl group could introduce a triple bond into the structure, and the piperidine ring is a common structure in many alkaloids .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the propargyl group is often involved in Huisgen cycloadditions to form triazoles .科学的研究の応用
Corrosion Inhibition
- Schiff bases similar to 2-Phenoxy-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid environments. These compounds have demonstrated effectiveness, with variations in efficiency linked to their chemical structures (Hegazy et al., 2012).
Wound Healing
- Derivatives of this compound have shown significant wound healing properties in vivo. Certain synthesized variants exhibited faster epithelialization and increased tensile strength in incision wounds, suggesting their potential for medical applications in wound management (Vinaya et al., 2009).
Antileukemic Activity
- Novel derivatives of 2-Phenoxy-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone have been synthesized and found to exhibit significant antileukemic activity against human leukemic cell lines. These findings highlight its potential in developing new treatments for leukemia (Vinaya et al., 2012).
Antibacterial Properties
- Some synthesized variants of this compound have demonstrated potent antibacterial activities, particularly against specific strains of bacteria. This suggests its potential use in developing new antibacterial agents (Vinaya et al., 2008).
Photocatalytic Applications
- Research on related compounds indicates potential applications in photocatalytic processes. For example, studies involving piperidine derivatives in photocatalytic alcohol dehydrogenation highlight their utility in chemical transformations (Pichat et al., 1987).
Antidepressant Activity
- Certain 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols, structurally related to the compound , have shown antidepressant activity, providing insights into its potential use in mental health treatments (Kumar et al., 2004).
Synthesis of 2H-Chromenes
- The compound has been involved in the synthesis of 2H-chromenes, a class of heterocyclic compounds with various pharmacological activities (Zonouzi et al., 2008).
Catalytic Kinetics
- Asymmetric di-Ni(II) systems involving phenol-based ligands structurally related to this compound have been synthesized and shown high efficiency in catalytic kinetics, demonstrating its potential in chemical synthesis (Ren et al., 2011).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-phenoxy-1-[3-(prop-2-ynoxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-11-20-13-15-7-6-10-18(12-15)17(19)14-21-16-8-4-3-5-9-16/h1,3-5,8-9,15H,6-7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJSEVDHGHLDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCCN(C1)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


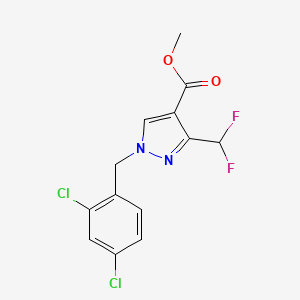

![5-cyclopropyl-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2647640.png)
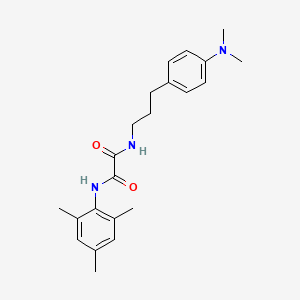
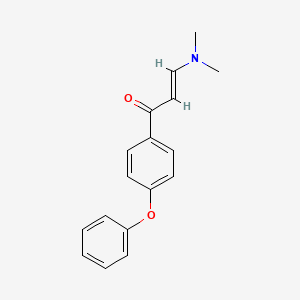
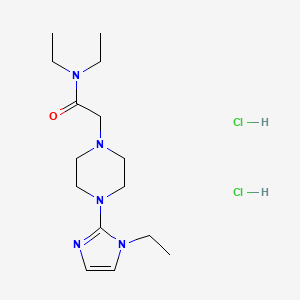
![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2647646.png)


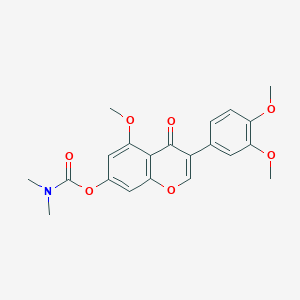


![4-Amino-5-thiatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),2(6),3,11,13-pentaene-3-carboxamide](/img/structure/B2647657.png)